molecular formula C9H7N5 B8611381 9-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-23-0

9-Methyltetrazolo[1,5-a]quinoxaline

货号: B8611381
CAS 编号: 61148-23-0
分子量: 185.19 g/mol
InChI 键: HSMPTUOTXUMVTG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-Methyltetrazolo[1,5-a]quinoxaline (CAS 61148-23-0) is a nitrogen-rich heterocyclic compound based on a quinoxaline scaffold fused with a tetrazole ring. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Tetrazolo[1,5-a]quinoxaline derivatives have been identified as a privileged scaffold with a broad spectrum of potential biological activities. These compounds are frequently investigated for their central nervous system (CNS) activity. Specifically, research on structurally similar 4-styryltetrazolo[1,5-a]quinoxaline derivatives has demonstrated promising preliminary anticonvulsant activity in animal models, such as the Pentylenetetrazol (PTZ) test . The tetrazole ring, which is often considered a bioisostere for a carboxylic acid group, contributes to the molecule's ability to modulate biological targets and is a common pharmacophore in bioactive molecules . Beyond CNS applications, the tetrazolo[1,5-a]quinoxaline core structure has also been synthesized and screened for antimicrobial properties, showing varied activity against several bacterial strains . Furthermore, this class of compounds is a subject of interest in developing inhibitors for therapeutic targets like protein tyrosine phosphatase 1B (PTP1B), which is relevant for metabolic disorders such as type II diabetes . As a building block in organic synthesis, this compound provides researchers with a versatile intermediate for further functionalization and scaffold-hopping strategies to explore novel chemical space and optimize drug-like properties, including solubility and metabolic stability . This product is intended for research purposes in a controlled laboratory environment only.

属性

CAS 编号

61148-23-0

分子式

C9H7N5

分子量

185.19 g/mol

IUPAC 名称

9-methyltetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H7N5/c1-6-3-2-4-7-9(6)14-8(5-10-7)11-12-13-14/h2-5H,1H3

InChI 键

HSMPTUOTXUMVTG-UHFFFAOYSA-N

规范 SMILES

CC1=C2C(=CC=C1)N=CC3=NN=NN32

产品来源

United States

科学研究应用

Synthesis and Characterization

The synthesis of 9-methyltetrazolo[1,5-a]quinoxaline typically involves the reaction of quinoxaline derivatives with tetrazole precursors. Various methodologies have been developed to optimize yields and purity, often utilizing techniques such as microwave-assisted synthesis and solvent-free conditions. Characterization of synthesized compounds is usually performed using spectroscopic methods including IR, NMR, and mass spectrometry to confirm structural integrity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxicity against various cancer cell lines. In a study evaluating quinoxaline derivatives, certain tetrazolo[1,5-a]quinoxaline compounds demonstrated IC50 values lower than that of established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Anticancer Activity of Tetrazolo[1,5-a]quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Reference
Compound 6HCT-116 (Colorectal)0.05
Compound 14HCT-116 (Colorectal)0.07
DoxorubicinHCT-116 (Colorectal)0.76

Antimicrobial Properties

This compound and its derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown these compounds to be effective against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC) µg/mLReference
Compound AStaphylococcus aureus6.25
Compound BE. coli12.5

Antiviral Activity

Research indicates that some derivatives of this compound possess antiviral properties. These compounds have been evaluated for their effectiveness against viruses such as influenza and HIV, showing promising results in inhibiting viral replication .

Materials Science

Beyond biological applications, this compound derivatives are being explored in materials science. Their unique electronic properties make them suitable candidates for use in organic semiconductors and luminescent materials. The incorporation of these compounds into polymer matrices has been investigated for potential applications in optoelectronic devices .

Chemical Synthesis

The tetrazole moiety in these compounds serves as a versatile building block for further chemical modifications. It can participate in various coupling reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the synthesis of more complex molecular architectures .

相似化合物的比较

Comparison with Structural Analogs

Tetrazolo[1,5-a]quinoxaline Derivatives

Anticancer and Antimicrobial Activity
  • 9-Methyltetrazolo[1,5-a]quinoxaline: Exhibits dual anticancer and antimicrobial activity. Derivatives such as 8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline show IC₅₀ values >100 µg/mL against normal cells, indicating low cytotoxicity, while surpassing doxorubicin in inhibiting tumor cell lines (e.g., breast, liver, colon cancers) .
  • 4-Styryltetrazolo[1,5-a]quinoxaline: Demonstrates anticonvulsant activity, with structural modifications (e.g., styryl groups) enhancing blood-brain barrier penetration .

Table 1: Anticancer Activity of Selected Tetrazoloquinoxaline Derivatives

Compound Tumor Cell Line Inhibition (IC₅₀) Selectivity (Normal Cells) Reference
This compound Not explicitly reported >100 µg/mL
8-Bromo-4-chlorotetrazolo[1,5-a]quinoxaline >Doxorubicin efficacy >100 µg/mL
Tetrazolo[1,5-a]quinoxaline (compound 9) IC₅₀ = 0.62 µM (PTP1B inhibition) N/A

Imidazo[1,5-a]quinoxaline Derivatives

Enzyme Inhibition and Antitumor Activity
  • 4-Methylimidazo[1,2-a]quinoxaline (compound 2): Exhibits potent PTP1B inhibition (IC₅₀ = 0.49 µM) and 15% increased glucose uptake in phenotypic models, suggesting metabolic applications .
  • Imidazo[1,5-a]quinoxaline with alkyl chains: TLR7 antagonism improves with butyl/isobutyl chains (IC₅₀ = 8.2–10 µM), but activity diminishes with longer chains (e.g., hexyl) .

Table 2: Enzyme Inhibition and Selectivity

Compound Target IC₅₀/Activity Selectivity Reference
Tetrazolo[1,5-a]quinoxaline (compound 9) PTP1B 0.62 µM 2× selectivity over TCPTP
4-Methylimidazo[1,2-a]quinoxaline PTP1B 0.49 µM 44% inhibition at 1 µM
Pyrazolo[1,5-a]quinoxaline derivatives TLR7 IC₅₀ = 8.2–10 µM No TLR8 activity

Pyrazolo[1,5-a]quinoxaline Derivatives

Table 3: TLR7 Antagonistic Activity

Compound TLR7 IC₅₀ Alkyl Chain Length Key Structural Feature Reference
Pyrazolo[1,5-a]quinoxaline 21-a 8.2 µM Butyl π-π stacking with Phe1302
Pyrazolo[1,5-a]quinoxaline 21-b 10.0 µM Isobutyl Hydrophobic pocket engagement
Structural Modifications
  • Alkyl Chain Impact : Butyl/isobutyl chains enhance TLR7 antagonism in pyrazolo/imidazo derivatives, while methyl groups in tetrazolo derivatives improve metabolic stability .
  • Halogenation: Bromo and chloro substituents (e.g., 8-bromo-4-chlorotetrazolo[1,5-a]quinoxaline) boost anticancer activity but may reduce solubility .

准备方法

Azide-Mediated Cyclization of Chloroquinoxaline Precursors

The most well-documented method involves the reaction of 3-chloro-5-methylquinoxaline with sodium azide in acidic ethanol. This pathway, described in U.S. Patent 3,987,196, proceeds via nucleophilic substitution at the C2 position of the quinoxaline core, followed by cyclization to form the tetrazole ring.

Reaction Conditions :

  • Substrate : 3-Chloro-5-methylquinoxaline (synthesized via decarboxylation of 5-methyl-6-carboxyquinoxaline).

  • Reagents : Sodium azide (1.5–2.0 equiv), HCl (catalytic), ethanol solvent.

  • Temperature : Reflux (78–80°C).

  • Duration : 3–6 hours.

  • Yield : 91% after recrystallization.

The reaction mechanism involves initial displacement of the chlorine atom by azide, forming a transient 2-azido intermediate. Intramolecular cyclization then occurs, driven by the electron-deficient nature of the quinoxaline ring, to yield the tetrazolo[1,5-a]quinoxaline framework. Elemental analysis and NMR spectroscopy confirm the structure, with a reported melting point of 166–168°C.

Alternative Route via Hydrazine Intermediates

A secondary route involves the synthesis of 2-hydrazinoquinoxaline intermediates, which are subsequently treated with nitrous acid. While this method is less commonly employed for 9-methyl derivatives, it is critical for substrates requiring regioselective substitution at the C4 position.

Key Steps :

  • Hydrazinolysis : Reaction of 2,3-dichloroquinoxaline with hydrazine hydrate in methanol yields 2-hydrazino-3-chloroquinoxaline.

  • Nitrosation : Treatment with NaNO₂ in acetic acid at 0–5°C induces cyclization to form the tetrazole ring.

This pathway is less efficient for this compound due to competing side reactions but remains viable for halogenated analogues.

Synthesis of Key Intermediates

Preparation of 3-Chloro-5-methylquinoxaline

The chlorinated precursor is synthesized through a five-step sequence starting from 2-methyl-6-nitroaniline:

  • Condensation : 2-Methyl-6-nitroaniline reacts with cyanoacetic acid in benzene using PCl₅ as a catalyst, yielding α-cyano-6'-nitro-o-acetotoluidide.

  • Cyclization : Treatment with concentrated H₂SO₄ forms 5-methyl-6-nitroquinoxaline.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 5-methyl-6-aminoquinoxaline.

  • Diazotization and Cyanation : Diazotization with NaNO₂/HCl followed by CuCN substitution yields 5-methyl-6-cyanoquinoxaline.

  • Hydrolysis and Decarboxylation : Acidic hydrolysis converts the cyano group to a carboxylic acid, which undergoes decarboxylation to yield 3-chloro-5-methylquinoxaline.

Critical Data :

  • Decarboxylation Yield : 72–78% (refluxing in quinoline at 210°C).

  • Characterization : IR spectroscopy confirms C-Cl stretching at 680 cm⁻¹.

Role of Sodium Azide in Tetrazole Formation

The azide ion (N₃⁻) acts as a bifunctional nucleophile, attacking the electrophilic C2 position of the chloroquinoxaline. Density functional theory (DFT) studies suggest that the reaction proceeds via a concerted mechanism, with simultaneous C-Cl bond cleavage and N-N bond formation. Steric effects from the methyl group at C5 direct regioselectivity, favoring tetrazolo[1,5-a]quinoxaline over other isomers.

Comparative Analysis of Synthetic Methods

Yield Optimization

The azide-mediated route outperforms alternative methods in both efficiency and scalability:

Method Key Reagents Yield Time
Azidation of 3-chloro-5-methylquinoxalineNaN₃, HCl, EtOH91%3–6 h
Hydrazine/Nitrous AcidN₂H₄, NaNO₂, AcOH45–60%12–24 h

Table 1: Comparison of synthetic routes for this compound.

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol enhances solubility of intermediates, reducing side products compared to polar aprotic solvents.

  • Reflux vs. Room Temperature : Reflux conditions accelerate reaction kinetics, achieving >90% conversion within 6 hours.

Mechanistic Insights and Side Reactions

Competing Imidazole Formation

Under high alkyne concentrations, tetrazolo[1,5-a]quinoxalines may undergo denitrogenative annulation to form imidazoloquinoxalines. This side reaction is suppressed in the 9-methyl derivative due to steric hindrance from the methyl group.

Acid Catalysis in Cyclization

Protonation of the azide intermediate by HCl enhances electrophilicity at C2, facilitating nucleophilic attack and cyclization. Neutral or basic conditions result in incomplete conversion.

Industrial-Scale Production Considerations

Cost Efficiency

  • Sodium Azide : Low-cost reagent ($0.50/g) compared to specialized catalysts.

  • Solvent Recovery : Ethanol is distilled and reused, reducing waste .

常见问题

Q. What are the common synthetic routes for 9-Methyltetrazolo[1,5-a]quinoxaline?

The synthesis typically involves cyclization reactions. One method uses sodium azide (NaN₃) with 2-chloro-3-methylquinoxaline in dimethylformamide (DMF) at 60–80°C, yielding the tetrazole ring via nucleophilic substitution (SNAr). For example, substituting the chlorine atom in 2-chloro-3-methylquinoxaline with an azide group under thermal conditions (60–80°C, 2–26 h) achieves the target compound . Alternative routes include multicomponent reactions using hydrazine, carbonyl derivatives, and TMS-azide to form the tetrazole core in a single step .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions (e.g., δ 8.5–8.7 ppm for aromatic protons adjacent to the tetrazole ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 213.1014 for C₁₁H₁₁N₅) .
  • IR Spectroscopy : Peaks at ~1350–1450 cm⁻¹ indicate C-N stretching in the tetrazole ring .
  • Chromatography : TLC (Rf values) and column chromatography (cHex/EtOAc eluents) monitor reaction progress and purity .

Q. What biological activities are associated with this compound?

The compound exhibits anticonvulsant and neuroprotective effects via GABAₐ receptor modulation . It also inhibits phosphodiesterases (PDE4, PDE9, PDE10A) and kinases (SK2, PIM), suggesting potential in neurodegenerative disease research . Structure-activity relationship (SAR) studies highlight its role as a benzodiazepine receptor antagonist, with methyl substituents enhancing metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key factors include:

  • Temperature : Prolonged heating (26 h at 60°C) increases azide substitution efficiency .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates due to better stabilization of intermediates .
  • Catalysts : Base additives (e.g., KOH) improve nucleophilic substitution in halogenated precursors .
  • Workup : Dry-load purification on Celite with gradient elution (cHex → EtOAc) minimizes byproducts .

Q. How do substituents influence the biological activity of tetrazoloquinoxalines?

  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance receptor binding affinity (e.g., 4-CF₃ derivatives show 10× higher PDE10A inhibition vs. methyl analogs) .
  • Hydrophobic Substituents (e.g., isopropyl) : Improve blood-brain barrier penetration, critical for CNS-targeted applications .
  • Fluorinated Chains : Long perfluoroalkyl groups (e.g., C₈F₁₇) increase lipophilicity but may reduce aqueous solubility .

Q. How to resolve contradictions in reported biological data for tetrazoloquinoxalines?

Discrepancies in receptor affinity (e.g., GABAₐ vs. adenosine receptors) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. neuronal primary cultures) .
  • Isomerism : Regioisomeric byproducts (e.g., 4-methyl vs. 5-methyl) can skew activity profiles .
  • Purity : Impurities from incomplete cyclization (e.g., residual azide intermediates) alter pharmacological outcomes . Validate purity via HPLC (>95%) before biological testing.

Q. What green chemistry approaches are applicable to tetrazoloquinoxaline synthesis?

  • Solvent-Free Reactions : Use of glycerol as a recyclable solvent reduces waste .
  • Catalytic Methods : I₂-catalyzed sp³/sp² C-H cross-dehydrogenative coupling minimizes metal residues .
  • Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 24 h) and energy consumption .

Q. How can computational modeling guide the design of tetrazoloquinoxaline derivatives?

  • Docking Studies : Predict binding modes to PDE10A (PDB: 3TNF) or GABAₐ receptors (PDB: 6HUP) using AutoDock Vina .
  • QSAR Models : Correlate logP values with BBB permeability using Molinspiration or SwissADME .
  • DFT Calculations : Optimize substituent electronic effects (e.g., HOMO-LUMO gaps for redox-active derivatives) .

Q. What are the challenges in achieving high purity for in vivo studies?

  • Byproduct Formation : Residual azides or uncyclized intermediates require rigorous chromatography (≥3 column runs) .
  • Hygroscopicity : Tetrazole rings absorb moisture; store compounds under argon with molecular sieves .
  • Crystallization : Slow evaporation from EtOAc/hexane mixtures yields single crystals for XRD validation .

Q. What novel applications are emerging for tetrazoloquinoxalines in drug development?

  • Anticancer Agents : Dual kinase-phosphodiesterase inhibition (e.g., PIM/PDE4) synergizes with chemotherapy .
  • Neuroprotection : SK2 channel inhibition reduces neuronal apoptosis in Parkinson’s models .
  • Antimicrobials : Quinoxaline core modifications target bacterial topoisomerases (e.g., E. coli DNA gyrase) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。